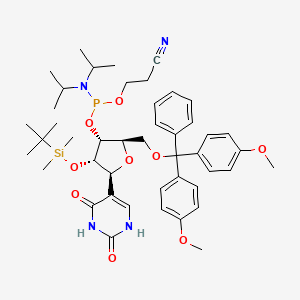

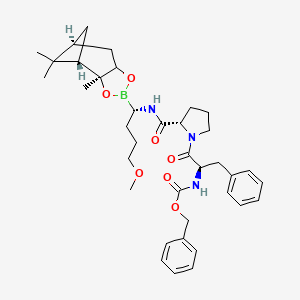

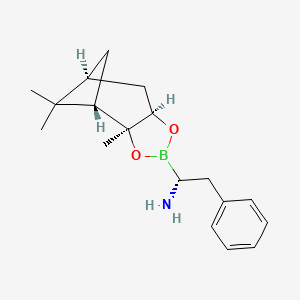

(R)-BoroPhe-(+)-Pinanediol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthetic Approaches

- Methods for the synthesis of benzimidazoles, quinoxalines, benzo(1,5)diazepines, and azolylthiazoles, which involve condensation reactions of o-phenylenediamines with various electrophilic reagents, have been developed. These methods may offer insights into synthetic strategies applicable to complex heterocyclic systems similar to the compound of interest (Ibrahim, 2011).

Chemical Reactions and Properties

- The formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its fate demonstrate the interplay between lipid oxidation and the Maillard reaction in producing and eliminating processing-related food toxicants. This example highlights the complexity of chemical reactions involving nitrogenous compounds and may parallel the chemical behavior of similarly structured compounds (Zamora & Hidalgo, 2015).

Molecular Structure Analysis

- The chemistry and biological activities of 1,3-thiazolidin-4-ones, including their synthesis and diverse reactions, offer significant scope in medicinal chemistry. This information could be useful for understanding the structural features and potential biological activities of molecules incorporating the thiazolidinone ring (Cunico, Gomes, & Vellasco, 2008).

Physical and Chemical Properties Analysis

- A review of the literature on the analysis of PhIP and its metabolites in various matrices provides insights into analytical techniques suitable for studying the physical and chemical properties of complex organic molecules. These techniques include liquid and gas chromatography coupled with mass spectrometry, ultraviolet, or fluorescence detection (Teunissen et al., 2010).

科学研究应用

Asymmetric Synthesis and Catalysis

One of the primary applications of pinanediol boronic esters, closely related to "(R)-BoroPhe-(+)-Pinanediol," is in the field of asymmetric synthesis. For instance, Matteson and colleagues (2002) demonstrated that asymmetric diol boronic esters, when reacted with potassium bifluoride, form alkyltrifluoroborate and free diol under mild conditions. This transformation from relatively unreactive boronic esters to derivatives that are strong Lewis acids opens new synthetic opportunities, as illustrated by the preparation of (R)-2-phenylpyrrolidine with high enantioselectivity (Matteson, Kim, 2002).

Catalytic Reduction of CO2

In the arena of environmental chemistry, the copper(I) boryl complex, featuring pinacolate (a related diol to pinanediol), has been employed for the rapid and quantitative deoxygenation of CO2, producing CO and borate complex. This process highlights the potential of boron-containing compounds in catalytically reducing CO2, with the boryl being regenerated for continuous reaction cycles (Laitar, Müller, Sadighi, 2005).

Enantioselective Catalysis

The exploration of chiral aminodiols derived from pinanediol for asymmetric catalysis further underscores the versatility of these compounds. Csillag et al. (2012) prepared a library of pinane-based aminodiols which were applied as chiral catalysts in the enantioselective addition of diethylzinc to benzaldehyde, demonstrating the potential of pinanediol derivatives in enantioselective catalysis (Csillag et al., 2012).

Organic Synthesis and Drug Development

The applications of pinanediol boronic esters extend to the synthesis of complex organic molecules and potential drug candidates. For example, the synthesis of alpha-aminoboronic acids, which serve as inhibitors for serine proteases, involves the use of pinanediol boronic esters. This methodology enables the preparation of compounds with functionalities sensitive to basic conditions, thus opening new avenues in the synthesis of biologically active compounds (Jagannathan, Forsyth, Kettner, 2001).

属性

IUPAC Name |

(1R)-2-phenyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13-,14-,15+,16-,18-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRPMGWYFYLFMY-SKAYQWHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC4=CC=CC=C4)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

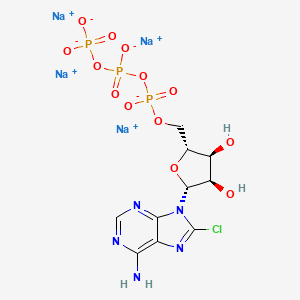

DSSTOX Substance ID |

DTXSID30719330 |

Source

|

| Record name | (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Borophe-(+)-pinanediol-hcl | |

CAS RN |

178455-03-3 |

Source

|

| Record name | (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Phenylalanine, N-[2-[(1,1-dimethylethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, methyl ester, (S)- (](/img/no-structure.png)

![c-[4-(4-Chlorobenzyl)morpholin-2-yl]methylamine dihydrochloride](/img/structure/B1143010.png)